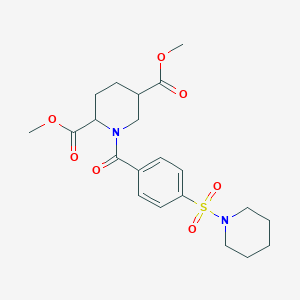
N-(4-acetamido-3-methylphenyl)-4-phenylpyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetamido-3-methylphenyl)-4-phenylpyridine-2-carboxamide, also known as AM404, is a compound that has been extensively studied for its potential therapeutic applications. This compound is a synthetic analog of anandamide, an endocannabinoid that is naturally produced by the human body. AM404 has been shown to have a range of effects on the body, including analgesic, anti-inflammatory, and neuroprotective properties.
Mecanismo De Acción
The exact mechanism of action of N-(4-acetamido-3-methylphenyl)-4-phenylpyridine-2-carboxamide is not fully understood, but it is thought to involve the modulation of the endocannabinoid system. Specifically, it has been shown to inhibit the reuptake of anandamide, leading to increased levels of this endocannabinoid in the body. This, in turn, can activate cannabinoid receptors and produce a range of effects on the body.
Biochemical and physiological effects:
In addition to its analgesic properties, this compound has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in animal models of inflammation. It has also been shown to have neuroprotective effects, protecting against neuronal damage in animal models of stroke and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-acetamido-3-methylphenyl)-4-phenylpyridine-2-carboxamide in lab experiments is its well-characterized pharmacology, which allows researchers to study its effects in a controlled manner. However, one limitation is that its effects may vary depending on the animal model used, and more research is needed to fully understand its potential therapeutic applications in humans.
Direcciones Futuras
There are several areas of future research that could be pursued with N-(4-acetamido-3-methylphenyl)-4-phenylpyridine-2-carboxamide. One potential avenue is the investigation of its potential as a treatment for chronic pain conditions, such as neuropathic pain and fibromyalgia. Additionally, its neuroprotective properties could be further explored for potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, more research is needed to fully understand the mechanism of action of this compound and how it interacts with the endocannabinoid system.
Métodos De Síntesis
The synthesis of N-(4-acetamido-3-methylphenyl)-4-phenylpyridine-2-carboxamide involves several steps, including the reaction of 4-phenylpyridine-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-(4-acetamido-3-methylphenyl)amine to form the amide product. The final step involves the addition of arachidonic acid to the amide product to form this compound.
Aplicaciones Científicas De Investigación
N-(4-acetamido-3-methylphenyl)-4-phenylpyridine-2-carboxamide has been the subject of numerous scientific studies, with researchers investigating its potential therapeutic applications in a range of conditions. One area of research has focused on the compound's analgesic properties, with studies showing that it can reduce pain in animal models of neuropathic pain and inflammatory pain.
Propiedades
IUPAC Name |
N-(4-acetamido-3-methylphenyl)-4-phenylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c1-14-12-18(8-9-19(14)23-15(2)25)24-21(26)20-13-17(10-11-22-20)16-6-4-3-5-7-16/h3-13H,1-2H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCRMZRGTUHRVOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=NC=CC(=C2)C3=CC=CC=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-ethoxy-N-[4-(3-phenyl-1H-1,2,4-triazol-5-yl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B7430683.png)
![N-[[4-(aminomethyl)-2-oxabicyclo[2.2.2]octan-1-yl]methyl]-N'-[2-chloro-5-(2-oxopyrrolidin-1-yl)phenyl]oxamide](/img/structure/B7430701.png)
![2-[[4-(3-Chloro-4-fluorophenyl)-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(2,5-dimethoxyphenyl)ethanol](/img/structure/B7430725.png)

![Ethyl 1-[4-[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)propanoylamino]benzoyl]piperidine-4-carboxylate](/img/structure/B7430734.png)
![5-fluoro-4-methyl-N-[1-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]ethyl]-1H-indole-2-carboxamide](/img/structure/B7430748.png)
![N-[4-[[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]amino]butan-2-yl]-1,2-thiazole-3-carboxamide](/img/structure/B7430756.png)
![Methyl 6-[(3-cyclohexylpiperidine-1-carbonyl)amino]-3-methylpyridine-2-carboxylate](/img/structure/B7430766.png)

![Methyl 2-[3-[[2,5-dimethyl-1-(2-methylphenyl)pyrrole-3-carbonyl]amino]-2-oxopyrrolidin-1-yl]thiophene-3-carboxylate](/img/structure/B7430777.png)
![tert-butyl N-[3-[[5-methyl-1-(4-methylphenyl)pyrazole-4-carbonyl]amino]propoxy]carbamate](/img/structure/B7430783.png)
![Methyl 5-[[1-(2-methoxyphenyl)-2-oxopyrrolidin-3-yl]sulfamoyl]naphthalene-1-carboxylate](/img/structure/B7430792.png)
![6-bromo-3-fluoro-N-(4-propanoylphenyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7430802.png)
![5-N-[1-(4-methoxyphenyl)piperidin-4-yl]-5-N-methyl-1,2-oxazole-3,5-dicarboxamide](/img/structure/B7430809.png)
